6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide
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Overview
Description
6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide is a benzofuran derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. Benzofuran compounds are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-Hydroxy-4-methoxybenzofuran: This can be achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base, followed by cyclization in acetic anhydride.
Introduction of the Carbohydrazide Group: The 6-Hydroxy-4-methoxybenzofuran is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. The process should also be environmentally benign and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 6-oxo-4-methoxybenzofuran-5-carbohydrazide.
Reduction: Formation of 6-hydroxy-4-methoxybenzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of benzofuran derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzofuran: Shares the benzofuran core but lacks the methoxy and carbohydrazide groups.
4-Methoxybenzofuran: Similar structure but lacks the hydroxyl and carbohydrazide groups.
Benzofuran-5-carbohydrazide: Lacks the hydroxyl and methoxy groups.
Uniqueness
6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzofuran ring, along with the carbohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34086-81-2 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide |
InChI |
InChI=1S/C10H10N2O4/c1-15-9-5-2-3-16-7(5)4-6(13)8(9)10(14)12-11/h2-4,13H,11H2,1H3,(H,12,14) |
InChI Key |
MNLGJMLSEYMQKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NN |
Origin of Product |
United States |
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